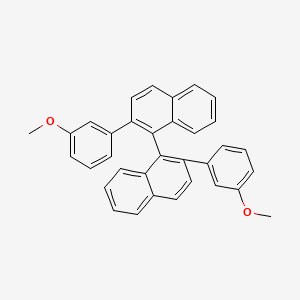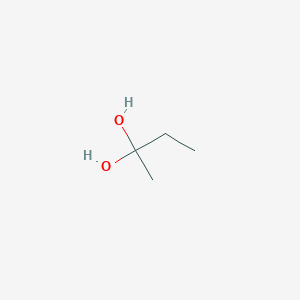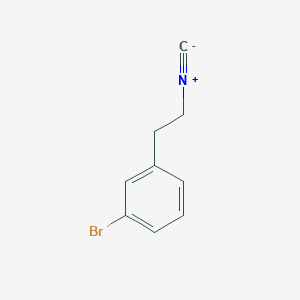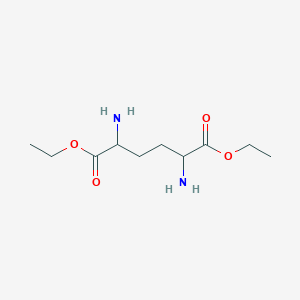
2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene rings connected at the 1-position, each substituted with a 3-methoxyphenyl group at the 2-position
Métodos De Preparación
The synthesis of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene typically involves the coupling of 3-methoxyphenyl-substituted naphthalene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-3-methoxynaphthalene with 2-naphthylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere .
Análisis De Reacciones Químicas
2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to changes in their structure and function. The methoxy groups play a crucial role in the compound’s ability to interact with these targets, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene can be compared with other binaphthyl derivatives, such as:
2,2’-Bis(4-methoxyphenyl)-1,1’-binaphthalene: Similar structure but with methoxy groups at the 4-position, leading to different electronic and steric properties.
2,2’-Bis(3-hydroxyphenyl)-1,1’-binaphthalene: Contains hydroxy groups instead of methoxy groups, resulting in different reactivity and solubility.
2,2’-Bis(3-methylphenyl)-1,1’-binaphthalene: Substituted with methyl groups, affecting the compound’s chemical and physical properties.
These comparisons highlight the unique features of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene, such as its specific substitution pattern and the resulting effects on its reactivity and applications.
Propiedades
Número CAS |
820974-49-0 |
|---|---|
Fórmula molecular |
C34H26O2 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-1-[2-(3-methoxyphenyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C34H26O2/c1-35-27-13-7-11-25(21-27)31-19-17-23-9-3-5-15-29(23)33(31)34-30-16-6-4-10-24(30)18-20-32(34)26-12-8-14-28(22-26)36-2/h3-22H,1-2H3 |
Clave InChI |
MXPDDFOUAYCGLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC(=CC=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)

![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)

![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)




![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)
![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)
![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)
